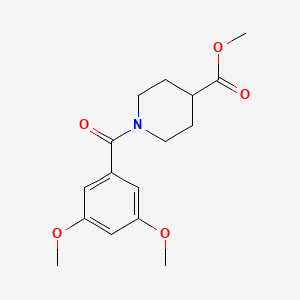
5-(1-azepanyl)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-azepanyl)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile, commonly known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). It was developed by AstraZeneca and was approved by the US Food and Drug Administration (FDA) in 2015.
Mechanism of Action
AZD9291 selectively targets mutant forms of the 5-(1-azepanyl)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile protein, which are commonly found in NSCLC. These mutations cause the 5-(1-azepanyl)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile protein to be constantly active, leading to uncontrolled cell growth and division. By inhibiting the activity of the mutant 5-(1-azepanyl)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile protein, AZD9291 can slow or stop the growth of cancer cells.
Biochemical and physiological effects:
AZD9291 has been shown to have a high degree of selectivity for mutant forms of the 5-(1-azepanyl)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile protein, which reduces the risk of side effects. In clinical trials, the most common side effects of AZD9291 were diarrhea, rash, and nausea.
Advantages and Limitations for Lab Experiments
One advantage of using AZD9291 in lab experiments is its high selectivity for mutant forms of the 5-(1-azepanyl)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile protein, which allows for more precise targeting of cancer cells. However, one limitation is that it is only effective in patients with specific 5-(1-azepanyl)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile mutations, which limits its potential use in other types of cancer.
Future Directions
There are several potential future directions for the use of AZD9291 in cancer treatment. One area of research is the development of combination therapies that can enhance the effectiveness of AZD9291. Another area of research is the investigation of the mechanisms of resistance to AZD9291, which could lead to the development of new drugs to overcome resistance. Additionally, there is ongoing research into the use of AZD9291 in other types of cancer that may have mutations in the 5-(1-azepanyl)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile protein.
Synthesis Methods
The synthesis of AZD9291 involves the use of a multi-step process. The first step involves the preparation of 2-(2-methylphenyl)-1,3-oxazole-4-carboxylic acid, which is then converted to 2-(2-methylphenyl)-1,3-oxazole-4-carboxamide. The amide is then reacted with 1-azepanamine to produce the final product, AZD9291.
Scientific Research Applications
AZD9291 has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has been shown to be highly effective in patients with 5-(1-azepanyl)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile-mutant NSCLC who have developed resistance to first-generation TKIs such as erlotinib and gefitinib.
properties
IUPAC Name |
5-(azepan-1-yl)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-13-8-4-5-9-14(13)16-19-15(12-18)17(21-16)20-10-6-2-3-7-11-20/h4-5,8-9H,2-3,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKBSVBTYQKEPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)N3CCCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Azepan-1-yl)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-methyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5878434.png)
![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5878455.png)

![N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B5878466.png)
![N-(4-methylphenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5878471.png)

![N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5878479.png)
![N-(tert-butyl)-2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5878481.png)


![2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5878518.png)
![{4-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acetic acid](/img/structure/B5878521.png)

